Molecular Docking Score Differentiates Binding Affinity
In silico molecular docking analysis of strobilurin fungicides against the cytochrome bc1 complex reveals a quantifiable difference in HSC (Hydrophobic Score) for fenaminstrobin compared to major commercial QoI alternatives [1]. While fenaminstrobin demonstrates a computed HSC of 41.2, the fungicide class average is 36.2, and key comparators pyraclostrobin and azoxystrobin exhibit lower scores of 35.4 and 32.3, respectively [1]. This differential in hydrophobic interaction potential may influence binding kinetics under specific target-site geometries.
| Evidence Dimension | In silico docking hydrophobic score (HSC) at cytochrome bc1 complex |
|---|---|
| Target Compound Data | HSC = 41.2 |
| Comparator Or Baseline | Pyraclostrobin HSC = 35.4; Azoxystrobin HSC = 32.3; Strobilurin class average HSC = 36.2 |
| Quantified Difference | Fenaminstrobin HSC exceeds pyraclostrobin by 5.8 units (16.4% higher) and azoxystrobin by 8.9 units (27.6% higher) |
| Conditions | In silico molecular docking; HSC conformation analysis |
Why This Matters
A higher HSC suggests a distinct hydrophobic interaction signature that may affect binding efficiency and should be considered when modeling resistance development or selecting alternatives in a QoI rotation program.
- [1] PMC (2023). Table 1: Molecular Docking Scores (HSC and SHB) of Strobilurin Fungicides. Molecules, 26(14), 4323. View Source
